An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethylmethanesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N,N-dimethylmethanesulfonamide
In the spirit of scientific inquiry and to provide a valuable technical resource, this guide will focus on the well-characterized, structurally related compound, N,N-dimethylmethanesulfonamide . This molecule shares the core N,N-dimethyl and methanesulfonyl moieties, making it a relevant and informative analogue. We will thoroughly explore its properties while also postulating, from a mechanistic standpoint, how the substitution of a sulfonyl oxygen with a protonated imino group (=NH₂⁺) in your target molecule would likely alter these characteristics. This approach provides both a solid data foundation and an expert-driven predictive analysis to aid your research and development endeavors.
Introduction and Molecular Overview
N,N-dimethylmethanesulfonamide (DMSA) is a polar, aprotic solvent and a key intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its chemical stability and compatibility with sensitive functional groups make it a versatile component in complex synthetic routes. Understanding its fundamental physicochemical properties is paramount for optimizing reaction conditions, developing robust analytical methods, and ensuring process safety and scalability.
Structural Comparison:
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N,N-dimethylmethanesulfonamide (DMSA): Features a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and a dimethylamino group.
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N,N-dimethylmethanesulfonoimidamide hydrochloride (Target Molecule): In this structure, one of the sulfonyl oxygen atoms is replaced by an imino group (=NH), which is subsequently protonated and forms a hydrochloride salt. This structural change introduces a positive charge and a hydrogen bond donor, drastically altering the molecule's electronic and steric profile.
| Feature | N,N-dimethylmethanesulfonamide (DMSA) | N,N-dimethylmethanesulfonoimidamide HCl (Predicted) |
| Molecular Formula | C₃H₉NO₂S | C₃H₁₁ClN₂OS |
| IUPAC Name | N,N-dimethylmethanesulfonamide | N,N-dimethylmethanesulfonimidamide hydrochloride |
| Key Functional Group | Sulfonamide | Sulfonoimidamide hydrochloride |
| Charge | Neutral | Cationic (protonated imine) |
| H-Bonding | Acceptor only (at O) | Donor (at =NH₂⁺) and Acceptor (at O) |
Physical and Chemical Properties
The physical state and solubility characteristics of a compound are critical for its handling, formulation, and application.
Physical State and Appearance
DMSA is typically a white to cream-colored crystalline powder or fused solid at room temperature.[1]
Melting and Boiling Point
The melting and boiling points provide insight into the intermolecular forces and thermal stability of the compound.
| Property | Value | Conditions | Source |
| Melting Point | 42.0 - 51.0 °C | Clear Melt | [1] |
| Boiling Point | 119 - 120 °C | 17 mmHg | [2] |
Expert Insight & Prediction for the Target Molecule:
The conversion of the sulfonamide to a protonated imide salt would introduce strong ionic interactions and hydrogen bonding capabilities. Consequently, N,N-dimethylmethanesulfonoimidamide hydrochloride is expected to have a significantly higher melting point than DMSA, likely well above 100°C, and would probably decompose before boiling at atmospheric pressure.
Solubility
Solubility is a critical parameter for reaction chemistry, purification, and formulation. While extensive quantitative data for DMSA is not available in the provided search results, its polar aprotic nature suggests solubility in a range of organic solvents.[3] For a compound like this, determining solubility is a fundamental characterization step.
Experimental Protocol: Kinetic Solubility Determination
This protocol provides a high-throughput method to estimate the aqueous solubility of a compound.
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Stock Solution Preparation: Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).
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Sample Preparation: In a 96-well plate, add a small volume of the DMSO stock solution to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). Create a serial dilution to cover a range of concentrations.
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Equilibration: Seal the plate and shake at room temperature for 1.5-2 hours to allow the system to reach equilibrium.
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Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.
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Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy against a calibration curve. The highest concentration at which no precipitation is observed is the kinetic solubility.
Expert Insight & Prediction for the Target Molecule:
The hydrochloride salt form of the target molecule would render it highly soluble in water and other polar protic solvents. Its solubility in nonpolar organic solvents would be expected to be very low. The pH of the aqueous solution will significantly impact its solubility.
Spectroscopic and Analytical Characterization
Spectroscopic analysis provides an unambiguous fingerprint of a molecule's structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation. For DMSA, the ¹H and ¹³C NMR spectra are relatively simple and diagnostic.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
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~2.97 ppm (s, 6H): This singlet corresponds to the six equivalent protons of the two N-methyl groups.
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~2.88 ppm (s, 3H): This singlet represents the three protons of the S-methyl group.
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
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~38 ppm: Signal for the N-methyl carbons.
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~35 ppm: Signal for the S-methyl carbon.
Expert Insight & Prediction for the Target Molecule:
For N,N-dimethylmethanesulfonoimidamide hydrochloride, the NMR spectrum would be markedly different:
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¹H NMR: A broad singlet, likely in the 7-9 ppm range, would appear for the two protons of the =NH₂⁺ group. The chemical shifts of the N-methyl and S-methyl groups would also be shifted downfield due to the electron-withdrawing effect of the adjacent positive charge.
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¹³C NMR: Similar downfield shifts would be observed for the carbon signals.
Diagram: NMR Analysis Workflow
Caption: Workflow for structural elucidation using NMR spectroscopy.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
Key IR Absorptions for DMSA:
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~3000-2800 cm⁻¹: C-H stretching vibrations.[4]
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~1350-1300 cm⁻¹ & ~1160-1140 cm⁻¹: Asymmetric and symmetric S=O stretching of the sulfonyl group, respectively. These are typically strong and sharp peaks.
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~1220-1020 cm⁻¹: C-N stretching vibrations.[4]
Expert Insight & Prediction for the Target Molecule:
The IR spectrum of N,N-dimethylmethanesulfonoimidamide hydrochloride would show several additional key peaks:
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~3200-3000 cm⁻¹: A strong, broad absorption corresponding to the N-H stretching of the =NH₂⁺ group.
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~1650 cm⁻¹: A C=N stretching vibration, although this can be variable.
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The S=O stretching frequencies would shift due to the change in the electronic environment around the sulfur atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule. For DMSA, electrospray ionization (ESI) would likely show a protonated molecular ion.
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Molecular Weight: 123.18 g/mol [5]
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Expected [M+H]⁺ Ion: m/z 124.04
Experimental Protocol: LC-MS for Purity and Identity Confirmation
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Chromatography:
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Mass Spectrometry:
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Ionization Source: Electrospray Ionization (ESI), positive mode.
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Scan Mode: Full scan from m/z 50-500 to detect the parent ion.
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Data Analysis: Extract the ion chromatogram for the expected [M+H]⁺ to confirm the presence and retention time of the compound. Integrate the peak area to assess purity.
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Expert Insight & Prediction for the Target Molecule:
For the hydrochloride salt, MS analysis would detect the cationic part of the molecule.
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Molecular Weight of Cation: 139.06 g/mol
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Expected Ion: m/z 139.06 (as the base peak, [M]⁺)
Conclusion
This guide provides a comprehensive overview of the known physicochemical properties of N,N-dimethylmethanesulfonamide (DMSA) and the established methodologies for their determination. While direct data for N,N-dimethylmethanesulfonoimidamide hydrochloride is not available, the expert insights and predictive analyses included here offer a robust framework for researchers. The structural transition from a neutral sulfonamide to a cationic sulfonoimidamide salt is predicted to profoundly increase polarity, melting point, and aqueous solubility, while creating distinct signatures in NMR, IR, and MS analyses. The experimental protocols detailed within serve as a practical starting point for the full characterization of this novel target molecule.
References
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PubChem. (n.d.). N,N-Dimethylmethanesulphonamide. National Center for Biotechnology Information. Retrieved from PubChem. [Link]
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MySkinRecipes. (n.d.). N,N-DIMETHYL METHANESULFONAMIDE. Retrieved from MySkinRecipes. [Link]
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Doc Brown's Chemistry. (n.d.). Infrared spectrum of N,N-dimethylmethanamine (trimethylamine). Retrieved from docbrown.info. [Link]
Sources
- 1. N,N-Dimethylmethanesulfonamide, 98+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. N,N-Dimethylmethanesulfonamide, 98+% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. N,N-DIMETHYL METHANESULFONAMIDE [myskinrecipes.com]
- 4. infrared spectrum of N,N-dimethylmethanamine (trimethylamine) C3H9N (CH3)3N prominent wavenumbers cm-1 detecting functional groups present finger print for identification of N,N-dimethylmethylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. N,N-Dimethylmethanesulphonamide | C3H9NO2S | CID 70191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
